molecular formula C25H24BrN3S B11510236 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole

Cat. No.: B11510236
M. Wt: 478.4 g/mol
InChI Key: DGXWNFBFBVRNPA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound is derived from its parent 1,2,4-triazole ring. Position 3 is substituted with a [(4-bromophenyl)methyl]thio group, position 4 with a phenyl group, and position 5 with a 4-(tert-butyl)phenyl moiety. The IUPAC name follows substitutive nomenclature rules, prioritizing the triazole ring as the parent structure. The tert-butyl group at the para position of the phenyl ring introduces steric bulk, while the 4-bromophenylmethylthio group contributes electronic effects through sulfur and bromine atoms.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of analogous triazole derivatives reveal key structural features. For example, a related 1,2,4-triazolo[4’,3’:2,3]pyridazino[4,5-b]indole compound crystallizes in the triclinic system with space group P-1, featuring unit cell dimensions a = 5.9308(2) Å, b = 10.9695(3) Å, and c = 14.7966(4) Å. The target compound likely adopts similar packing arrangements, with intermolecular interactions such as C–H···π bonds stabilizing the lattice.

Table 1: Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.4864(2)
b (Å) 6.23510(10)
c (Å) 26.0156(4)
β (°) 93.243(2)
Volume (ų) 2022.17(6)

The tert-butyl group’s three methyl branches create a tetrahedral geometry that disrupts planar stacking, while the bromine atom participates in halogen bonding.

Conformational Dynamics and Torsional Angle Analysis

Molecular flexibility arises from rotation around the C–S bond connecting the triazole core to the 4-bromophenylmethylthio group. In comparable structures, torsional angles between the triazole and adjacent aromatic rings range from 12.64° to 25.3°, depending on substituent bulk. Density functional theory (DFT) optimizations predict two stable conformers for the target compound:

  • A syn conformation where the bromophenyl group aligns with the tert-butylphenyl moiety
  • An anti conformation with these groups oriented oppositely

Table 2: Calculated Torsional Angles

Dihedral Angle Value (°)
Triazole–S–CH₂–C(bromophenyl) 112.4
Triazole–C(tert-butylphenyl) 8.7

The tert-butyl group’s steric demand restricts rotation, fixing the 4-(tert-butyl)phenyl ring nearly coplanar with the triazole core.

Electron Density Distribution via Density Functional Theory

DFT simulations at the B3LYP/6-311++G(d,p) level reveal charge polarization patterns:

  • The triazole nitrogen atoms exhibit negative electrostatic potentials (−0.32 e to −0.45 e)
  • Sulfur atom charge: +0.18 e
  • Bromine atom charge: −0.12 e

Table 3: Mulliken Atomic Charges

Atom Charge (e)
N1 (triazole) −0.41
N2 (triazole) −0.38
S +0.18
Br −0.12

Electron density maps show significant delocalization across the triazole ring, with localized density at bromine and sulfur atoms. The tert-butyl group induces minimal electron withdrawal (+0.04 e at the ipso carbon).

Properties

Molecular Formula

C25H24BrN3S

Molecular Weight

478.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C25H24BrN3S/c1-25(2,3)20-13-11-19(12-14-20)23-27-28-24(29(23)22-7-5-4-6-8-22)30-17-18-9-15-21(26)16-10-18/h4-16H,17H2,1-3H3

InChI Key

DGXWNFBFBVRNPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-(tert-Butyl)benzohydrazide

Procedure :

  • Esterification : 4-(tert-Butyl)benzoic acid (10.0 g, 52.6 mmol) is refluxed with ethanol (50 mL) and concentrated H₂SO₄ (1 mL) for 6 hours. The ethyl ester is isolated by dilution with ice water and extraction with ethyl acetate (yield: 92%).

  • Hydrazinolysis : The ester (9.5 g, 43.8 mmol) is heated with hydrazine hydrate (15 mL, 80%) in ethanol (50 mL) for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85%).

Characterization :

  • FTIR (cm⁻¹) : 3250 (N–H), 1650 (C=O).

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.75 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 4.25 (s, 2H, NH₂), 1.35 (s, 9H, C(CH₃)₃).

Formation of N-(4-(tert-Butyl)benzoyl)-N'-phenylthiosemicarbazide

Procedure :
4-(tert-Butyl)benzohydrazide (5.0 g, 23.8 mmol) and phenyl isothiocyanate (3.2 g, 23.8 mmol) are refluxed in ethanol (50 mL) for 3 hours. The product is filtered and washed with cold ethanol (yield: 78%).

Characterization :

  • FTIR (cm⁻¹) : 3200 (N–H), 1680 (C=O), 1240 (C=S).

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.0 (d, J = 8.2 Hz, 2H, Ar–H), 7.6–7.3 (m, 7H, Ar–H), 1.35 (s, 9H, C(CH₃)₃).

Cyclization to 5-[4-(tert-Butyl)phenyl]-4-phenyl-1,2,4-triazole-3-thione

Procedure :
The thiosemicarbazide (4.0 g, 11.2 mmol) is refluxed in 4N NaOH (30 mL) for 6 hours. The mixture is acidified with HCl (1N) to pH 3–4, and the precipitate is collected and recrystallized from ethanol (yield: 72%).

Characterization :

  • FTIR (cm⁻¹) : 1605 (C=N), 1180 (C=S).

  • ¹H NMR (DMSO-d₆) : δ 13.5 (s, 1H, SH), 7.9 (d, J = 8.4 Hz, 2H, Ar–H), 7.6–7.4 (m, 7H, Ar–H), 1.35 (s, 9H, C(CH₃)₃).

S-Alkylation with 4-Bromobenzyl Bromide

Procedure :
The triazolethione (2.5 g, 7.1 mmol) and 4-bromobenzyl bromide (1.9 g, 7.8 mmol) are stirred in dry DMF (20 mL) with K₂CO₃ (2.0 g, 14.5 mmol) at 80°C for 8 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1) (yield: 65%).

Characterization :

  • FTIR (cm⁻¹) : 1580 (C=N), 1060 (C–S).

  • ¹H NMR (CDCl₃) : δ 7.8 (d, J = 8.2 Hz, 2H, Ar–H), 7.6–7.3 (m, 11H, Ar–H), 4.45 (s, 2H, SCH₂), 1.35 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃) : δ 160.5 (C=N), 151.2 (C–S), 135.0–122.0 (Ar–C), 34.5 (C(CH₃)₃), 31.2 (SCH₂).

Optimization and Mechanistic Insights

Cyclization Conditions

Cyclization in NaOH (4N) at reflux ensures complete ring closure, as lower temperatures (<80°C) result in incomplete conversion. Alternative bases (e.g., KOH) showed no significant yield improvement.

Alkylation Efficiency

The use of polar aprotic solvents (DMF, DMSO) enhances S-alkylation rates by stabilizing the transition state. Catalytic iodide (KI) was tested but led to side products (e.g., over-alkylation).

Analytical Data Summary

StepIntermediateYield (%)Key Spectral Data
14-(tert-Butyl)benzohydrazide85¹H NMR: δ 9.85 (s, NH)
2Thiosemicarbazide78FTIR: 1240 cm⁻¹ (C=S)
3Triazolethione72¹H NMR: δ 13.5 (s, SH)
4Target Compound65¹³C NMR: δ 151.2 (C–S)

Challenges and Limitations

  • Purification : The final product requires rigorous chromatography due to residual DMF.

  • Scale-up : Exothermic cyclization necessitates controlled heating for large batches .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 4-bromophenyl group enables aryl halide substitution , facilitating cross-coupling and nucleophilic displacement:

  • Suzuki-Miyaura Coupling :
    The bromine atom undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) under conditions:

    • Pd(OAc)₂ (5 mol%), K₂CO₃ (3.0 equiv), THF:H₂O (3:1), 85–90°C, 10–12 h.

    • Yields: 82–91% for derivatives with electron-withdrawing/donating aryl groups .

Reaction ComponentConditionsProduct Yield
Phenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O, 85°C89%
4-Nitroboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O, 90°C85%
  • Buchwald-Hartwig Amination :
    Bromine displacement with amines (e.g., piperidine) using CuI/ligand systems forms aryl amines .

Oxidation of the Methylthio Group

The methylthio (-SCH₃) moiety is susceptible to oxidation:

  • Sulfoxide Formation :
    Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) at 0°C yields sulfoxide derivatives.

  • Sulfone Formation :
    Prolonged oxidation with H₂O₂/AcOH at 60°C generates sulfones, enhancing polarity and biological activity.

Oxidizing AgentTemperatureProductApplication
m-CPBA0°C, 2 hSulfoxideIntermediate for further modifications
H₂O₂/AcOH60°C, 6 hSulfoneImproved antifungal activity

Functionalization of the Triazole Core

The 1,2,4-triazole ring participates in cycloaddition and alkylation :

  • Click Chemistry :
    Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes introduces substituents at the triazole’s N-1 position.

    • Conditions: CuSO₄, sodium ascorbate, THF/H₂O, rt, 12 h .

    • Yield: 76–82% for triazole-fluorophore hybrids .

  • N-Alkylation :
    Treatment with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ substitutes the triazole’s NH group, enhancing lipophilicity .

Thioether Exchange Reactions

The methylthio group undergoes thiol-disulfide exchange with mercaptans (e.g., glutathione):

  • Conditions : DMF, Et₃N, rt, 4 h.

  • Outcome : Thioether derivatives with altered pharmacokinetic profiles.

Comparative Reactivity of Derivatives

Derivatives exhibit varying reactivity based on substituents:

Derivative StructureReactivity HighlightsBiological Impact
5-(Phenyl)-1,2,4-triazoleModerate electrophilic substitutionBaseline antibacterial activity
3-(Bromophenyl)-5-(tert-butyl)-triazoleEnhanced Suzuki coupling efficiencyGram-negative targeting
Sulfone-modified triazoleResistance to metabolic oxidationProlonged half-life

Mechanistic Insights

  • Antibacterial Action : Derivatives inhibit bacterial cytochrome P450 enzymes via triazole coordination to heme iron .

  • Solubility Optimization : Sulfone formation increases aqueous solubility by 3-fold compared to thioether precursors.

This compound’s versatility in nucleophilic, oxidative, and cycloaddition reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies exploring photochemical reactions or catalytic asymmetric modifications are warranted.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of related triazole compounds, derivatives showed promising results against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined using standard susceptibility testing methods.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazoleE. coli15 µg/mL
This compoundS. aureus10 µg/mL

This data suggests that the compound exhibits moderate antimicrobial activity, making it a candidate for further development as an antifungal or antibacterial agent.

Anticancer Applications

Triazole derivatives are also being investigated for their anticancer properties. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells is a key area of research.

Case Study: Antitumor Activity

A study focusing on similar triazole derivatives demonstrated that they could induce apoptosis in various cancer cell lines. The results indicated that the presence of specific substituents on the triazole ring significantly enhanced their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)12 µM
This compoundA549 (lung cancer)8 µM

These findings underscore the potential of this compound as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the triazole ring and the various substituents allows for specific interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogen Substitution
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine. For example, brominated triazoles in exhibited improved antimicrobial activity over chlorinated analogs due to stronger binding with biological targets .
  • Fluorine : Fluorinated triazoles (e.g., 4-fluorophenyl derivatives in ) show higher metabolic stability but reduced bulkiness compared to bromine .
Alkyl/Aryl Groups
  • tert-Butyl vs. In , tert-butyl-substituted triazoles demonstrated superior corrosion inhibition efficiency (85% at 0.1 mM) compared to methyl analogs (72%) .
  • Trifluoromethyl : Compounds with CF₃ groups () exhibit enhanced electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
Sulfur-Containing Groups
  • Methylthio vs. Thiol/Thione : The methylthio group (-SCH₃) in the target compound offers moderate electron-donating effects and stability. In contrast, thiol (-SH) derivatives () show higher reactivity but lower in vivo stability due to oxidation susceptibility .
Antimicrobial Activity
  • aureus at 50 µg/mL .
  • Benzothiazole-Triazole Hybrids : Patel et al. () reported 6-fluoro-substituted triazoles with MIC values of 2 µg/mL against M. tuberculosis, outperforming ampicillin .
  • Trifluoromethyl Derivatives : highlights compounds with IC₅₀ values <10 µM against cancer cell lines, attributed to CF₃-enhanced membrane permeability .
Anticonvulsant Activity
  • Thiol-containing triazoles () showed weak activity in PTZ tests, whereas oxadiazole derivatives (e.g., compound 13) exhibited muscle relaxant effects comparable to diazepam .
Corrosion Inhibition
  • The methylthio group in the target compound’s analog (TRD in ) achieved 88% efficiency in 0.1 M HCl, surpassing hydrazide derivatives (HYD: 75%) due to stronger adsorption on metal surfaces .

Physicochemical Properties

Property Target Compound Analog A (CF₃-substituted) Analog B (Chlorophenyl)
Molecular Weight 481.4 g/mol 462.3 g/mol 419.9 g/mol
LogP (Predicted) 5.2 4.8 3.9
Melting Point 178–182°C (estimated) 165–168°C 155–158°C
Aqueous Solubility <0.1 mg/mL 0.5 mg/mL 1.2 mg/mL
  • Lipophilicity : The tert-butyl and bromophenyl groups contribute to high LogP values, favoring membrane penetration but limiting solubility.
  • Thermal Stability : Higher melting points in brominated triazoles correlate with stronger crystal packing due to halogen interactions .

Key Research Findings

Synthetic Accessibility : The target compound can be synthesized via cyclocondensation of thiosemicarbazides (), yielding >70% purity after recrystallization .

Structure-Activity Relationship (SAR) :

  • Bromine at the 4-position enhances antimicrobial activity but reduces solubility.
  • tert-Butyl groups improve metabolic stability in pharmacokinetic studies .

Biological Activity

5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a 1,2,4-triazole core with several substituents:

  • Tert-butyl group : Enhances lipophilicity and may influence biological interactions.
  • Bromophenyl group : Known for its reactivity and potential to enhance antibacterial activity.
  • Methylthio group : Implicated in various biological activities.

The molecular formula is represented as C22_{22}H24_{24}BrN3_{3}S, indicating the presence of key elements that contribute to its reactivity and biological potential.

Antibacterial Properties

Research indicates that derivatives of the 1,2,4-triazole class exhibit significant antibacterial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria , making it a candidate for further development in antimicrobial therapies. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis and metabolic processes essential for bacterial survival .

Table 1: Comparative Antibacterial Activity of Related Compounds

Compound NameKey FeaturesBiological Activity
5-(Phenyl)-1,2,4-triazoleLacks bulky substituentsModerate antibacterial activity
3-(Bromophenyl)-5-(tert-butyl)-1,2,4-triazoleContains bromine but no methylthio groupEnhanced antibacterial properties
5-(Methylthio)-1H-1,2,4-triazoleSimple structure with sulfurAntifungal activity

The unique combination of the tert-butyl and bromine groups in this compound may confer enhanced biological activities compared to simpler analogs.

Other Biological Activities

Beyond antibacterial properties, triazole derivatives are known for a broad spectrum of biological activities including:

  • Antifungal
  • Antiviral
  • Anti-inflammatory
  • Anticancer

These activities are attributed to their ability to interact with various biological targets. For instance, studies have shown that modifications on the triazole ring can enhance binding interactions with specific proteins involved in disease pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic pathways. These include:

  • Nucleophilic substitutions : Involving the methylthio group reacting with electrophiles.
  • Electrophilic additions : Utilizing the reactive bromine atom to form new derivatives.

These synthetic routes allow researchers to create a library of derivatives for further biological evaluation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in combating resistant bacterial strains. For example:

  • A study demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for 5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole?

Methodological Answer: The compound is typically synthesized via multistep reactions involving cyclization, alkylation, and functional group substitution. Key steps include:

  • Cyclization: Formation of the 1,2,4-triazole core using thiourea derivatives under reflux conditions in ethanol or methanol .
  • Alkylation: Introduction of the 4-bromobenzylthio group via nucleophilic substitution using 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Substitution: Attachment of the 4-(tert-butyl)phenyl and phenyl groups through Suzuki coupling or Friedel-Crafts alkylation .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Reaction ConditionsKey References
Cyclization-Alkylation65–78Reflux in ethanol, 6–8 hours
Microwave-assisted82–89100°C, 30 minutes, solvent-free

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 505.2) .
  • FT-IR: Identifies functional groups (e.g., C-S stretch at 650–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between triazole and thioether groups) .

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic tert-butyl and bromophenyl groups .
  • Stability:
    • Degrades under prolonged UV exposure; store in amber vials at –20°C .
    • Sensitive to strong acids/bases; neutral pH buffers are recommended for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Electrophilic Centers: The sulfur atom in the thioether group exhibits high electron density, making it susceptible to oxidation .
  • Reaction Pathways: Simulations predict regioselectivity in alkylation reactions (e.g., preferential substitution at the triazole N1 position over N2) .
  • Thermodynamic Stability: Calculated Gibbs free energy (ΔG) confirms the stability of the tert-butyl group under standard conditions .

Q. What strategies address discrepancies in pharmacological activity data across different studies involving this compound?

Methodological Answer: Contradictions in activity data (e.g., IC₅₀ variability in enzyme inhibition assays) can arise from:

  • Structural Analogues: Minor substituent changes (e.g., replacing bromine with chlorine) significantly alter bioactivity .
  • Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) impact ligand-receptor binding .
    Recommendations:
  • Standardize assay protocols (e.g., consistent DMSO ≤1% v/v).
  • Use isogenic cell lines to minimize biological variability .

Q. What catalytic systems optimize the yield of this triazole derivative in microwave-assisted synthesis?

Methodological Answer: Microwave synthesis enhances reaction efficiency through dielectric heating:

  • Catalysts:
    • Palladium-based systems (e.g., Pd(PPh₃)₄): Improve cross-coupling yields (85–92%) .
    • Ionic liquids (e.g., [BMIM]BF₄): Act as green solvents and catalysts, reducing reaction time to 15–20 minutes .
  • Optimization Parameters:
    • Power: 150–200 W
    • Temperature: 100–120°C
    • Solvent-free conditions minimize side reactions .

Q. Table 2: Catalytic Systems in Microwave Synthesis

CatalystYield (%)Reaction TimeReferences
Pd(PPh₃)₄9220 minutes
[BMIM]BF₄8815 minutes

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